molecular formula C25H17FN2O5 B11288812 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11288812
M. Wt: 444.4 g/mol
InChI Key: RSFYSNVQQCAZEX-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and minimal side reactions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve efficient and scalable synthesis.

Chemical Reactions Analysis

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially enhancing the compound’s biological activity.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties and reactivity.

    Substitution: Common reagents for substitution reactions include halogens, which can replace hydrogen atoms or other substituents on the benzofuran or pyrimidine rings.

Scientific Research Applications

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists interested in developing new methods for constructing complex organic molecules.

    Biology: Its biological activities, such as anti-tumor and antibacterial properties, make it a promising candidate for studying cellular processes and developing new therapeutic agents.

    Medicine: The compound’s potential as a drug lead compound for treating diseases such as cancer and viral infections is of significant interest to pharmaceutical researchers.

    Industry: The compound’s chemical properties may be useful in developing new materials or chemical processes for industrial applications.

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, its anti-tumor activity may involve the inhibition of key enzymes involved in cell proliferation, leading to the suppression of tumor growth .

Comparison with Similar Compounds

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other benzofuran derivatives, such as:

    Benzothiophene derivatives: These compounds have similar structures but contain a sulfur atom instead of an oxygen atom in the benzofuran ring.

    Benzofuran derivatives with different substituents: Variations in the substituents on the benzofuran ring can significantly impact the compound’s biological activity and chemical properties.

Properties

Molecular Formula

C25H17FN2O5

Molecular Weight

444.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H17FN2O5/c26-18-7-3-1-5-16(18)13-27-22-17-6-2-4-8-19(17)33-23(22)24(29)28(25(27)30)12-15-9-10-20-21(11-15)32-14-31-20/h1-11H,12-14H2

InChI Key

RSFYSNVQQCAZEX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC6=CC=CC=C6F

Origin of Product

United States

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